molecular formula C15H15ClN4O4S B11482028 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11482028
M. Wt: 382.8 g/mol
InChI Key: BMVQUYXEBGSVJE-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound featuring an indole moiety, a pyrimidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.

    Attachment of the Ethyl Chain: The chlorinated indole is reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), affecting the carbonyl groups in the pyrimidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Oxidized indole derivatives

    Reduction: Reduced pyrimidine derivatives

    Substitution: Various substituted sulfonamide derivatives

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Molecular Targets: It can bind to specific proteins, enzymes, or receptors, altering their activity.

    Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group at the 5-position of the indole ring, in particular, can significantly influence its reactivity and interactions with biological targets compared to its bromo or fluoro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15ClN4O4S

Molecular Weight

382.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C15H15ClN4O4S/c1-8-13(14(21)20-15(22)19-8)25(23,24)18-5-4-9-7-17-12-3-2-10(16)6-11(9)12/h2-3,6-7,17-18H,4-5H2,1H3,(H2,19,20,21,22)

InChI Key

BMVQUYXEBGSVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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